molecular formula C10H13F2NO B1532589 2-[4-(Difluoromethoxy)phenyl]propan-2-amine CAS No. 306761-19-3

2-[4-(Difluoromethoxy)phenyl]propan-2-amine

Cat. No.: B1532589
CAS No.: 306761-19-3
M. Wt: 201.21 g/mol
InChI Key: ZIQRTADVNUAERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Difluoromethoxy)phenyl]propan-2-amine (CAS 306761-19-3) is a secondary amine featuring a para-substituted difluoromethoxy (-OCF₂H) group on the phenyl ring and a geminal dimethylamine (-C(CH₃)₂NH₂) moiety. Its molecular formula is C₁₀H₁₃F₂NO (MW 201.21 g/mol) . The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in pharmaceutical research for targeting central nervous system (CNS) or inflammatory pathways .

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-10(2,13)7-3-5-8(6-4-7)14-9(11)12/h3-6,9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQRTADVNUAERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230293
Record name 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306761-19-3
Record name 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306761-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(difluoromethoxy)phenyl]propan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-[4-(Difluoromethoxy)phenyl]propan-2-amine is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a difluoromethoxy group attached to a phenyl ring, linked to a propan-2-amine backbone. This unique configuration suggests interactions with various biological systems, making it a subject of interest for further research and applications.

The molecular formula of this compound is CHFNO. The compound has been classified as harmful if swallowed and can cause skin irritation, indicating its potential toxicity. Its structural features suggest possible interactions with neurotransmitter systems, which are critical in pharmacology, especially in developing psychoactive substances.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may influence neurotransmitter activity, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in various physiological processes including inflammation and signaling pathways. The difluoromethoxy group enhances potency compared to methoxy substitutions .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through various studies:

  • PDE Inhibition : Compounds with difluoromethoxy groups have demonstrated improved potency (IC50 values in the low nanomolar range) compared to their methoxy counterparts. This enhancement is attributed to better metabolic stability and favorable interactions within the enzyme's binding pocket .
    CompoundIC50 Value (nM)Selectivity
    4-Difluoromethoxy Compound26>2000-fold over PDE7
    4-Methoxy Compound220Baseline
  • Toxicity Considerations : While exhibiting biological activity, the compound is also associated with toxicity concerns. It is classified as an irritant and harmful if ingested, necessitating careful handling in laboratory settings.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

  • Pharmacokinetic Studies : Research on related compounds has shown that structural modifications can significantly affect pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For example, modifications enhancing solubility led to better bioavailability in animal models .
  • Therapeutic Applications : The compound's potential therapeutic applications include its use as an anti-inflammatory agent by inhibiting PDE4 enzymes. This inhibition can lead to reduced levels of inflammatory mediators like cyclic AMP, thereby modulating immune responses .

Scientific Research Applications

Neuropharmacology

Research indicates that 2-[4-(Difluoromethoxy)phenyl]propan-2-amine may interact with various receptors and enzymes involved in neurotransmitter regulation. Preliminary studies suggest its potential role in modulating phosphodiesterase (PDE) activity, particularly PDE4, which is implicated in inflammatory responses and cognitive functions . The compound has been demonstrated to possess submicromolar IC50 values, indicating strong potency as a PDE4 inhibitor. Such inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for numerous signaling pathways in the brain.

Therapeutic Applications

One of the most promising applications of this compound lies in its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit β-secretase (BACE), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's pathology . This action could help ameliorate symptoms related to cognitive decline and neurofibrillary tangles, providing a therapeutic avenue for managing Alzheimer's disease and related disorders.

Case Studies

  • Inhibition of PDE4 : A study demonstrated that several derivatives of difluoromethoxy compounds exhibited enhanced potency against PDE4 compared to their methoxy counterparts. The most effective compounds showed IC50 values in the low nanomolar range, emphasizing the importance of the difluoromethoxy substituent in enhancing biological activity .
  • Alzheimer's Disease Treatment : Research involving amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazolone compounds has shown effectiveness in inhibiting BACE activity. These findings suggest that compounds like this compound could be pivotal in developing treatments aimed at reducing amyloid plaque formation in Alzheimer's patients .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key structural analogs differ in the substituent type, position, and fluorine content (Table 1):

Compound Name Substituent Position CAS Number Molecular Formula MW (g/mol) LogP*
2-[4-(Difluoromethoxy)phenyl]propan-2-amine -OCF₂H para 306761-19-3 C₁₀H₁₃F₂NO 201.21 ~2.1 (est.)
2-[4-(Trifluoromethoxy)phenyl]propan-2-amine·HCl -OCF₃ para 1797943-59-9 C₁₀H₁₃ClF₃NO 255.67 ~2.5 (est.)
2-(2-Fluorophenyl)propan-2-amine -F ortho 74702-88-8 C₉H₁₂FN 153.20 ~1.8
2-[4-(Trifluoromethyl)phenyl]propan-2-amine -CF₃ para 101825-12-1 C₁₀H₁₂F₃N 203.21 ~2.7

*Estimated LogP values based on substituent contributions.

Key Observations :

  • Steric Effects : Ortho-substituted fluorine () introduces steric hindrance, reducing rotational freedom compared to para-substituted analogs .
  • Lipophilicity : Trifluoromethyl (-CF₃) substituents () increase LogP, enhancing blood-brain barrier penetration but risking solubility limitations .

Pharmacological Activity Comparison

PDE4 Inhibition and Anti-inflammatory Potential

Compound Target Activity (IC₅₀) Selectivity Over PDE1–3,5 Key Reference
Roflumilast (-OCF₂H) 0.8 nM (PDE4) >10,000-fold
Piclamilast 2–13 nM Similar to roflumilast
Cilomilast (-CH₃O) 40–3000 nM Lower potency

Insights :

  • Fluorine Impact: Difluoromethoxy (roflumilast) confers ~100-fold higher PDE4 potency vs. non-fluorinated analogs (cilomilast) .
  • Metabolite Activity : Roflumilast N-oxide (active metabolite) retains potency (IC₅₀ 3–40 nM), suggesting metabolic stability of -OCF₂H groups .

Preparation Methods

Starting Materials and Initial Functionalization

Summary Table of Key Synthetic Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Alkylation (difluoromethoxy) 3,4-Dihydroxybenzaldehyde Chlorodifluoroacetate 4-Difluoromethoxy-3-hydroxybenzaldehyde ~45% yield
2 Selective O-alkylation Difluoromethoxy hydroxybenzaldehyde Mitsunobu reaction or bromide alkylation Racemic alkylated intermediates Variable yields
3 Nucleophilic addition Aldehyde intermediates n-Butyllithium, t-Butyllithium, or Grignard Diastereomeric secondary alcohols Mixture of stereoisomers
4 Oxidation Secondary alcohols Pyridinium chlorochromate (PCC) Ketones Efficient oxidation
5 Amination (implied) Ketones Reductive amination (typical conditions) 2-[4-(Difluoromethoxy)phenyl]propan-2-amine Not explicitly detailed
6 Optional chlorination and substitution Alcohol intermediates Thionyl chloride, nucleophiles Chlorides and substituted derivatives Used for side chain diversification

Research Findings and Analysis

  • The planar geometry of the side chain at the aryl attachment point is critical for biological activity, suggesting that ketone intermediates are more suitable than alcohols for further transformations toward active compounds.

  • Substitution patterns on the aromatic ring significantly influence the potency and yield of the synthesis. For example, 4-methoxy substitution leads to higher activity and better yields compared to 3-methoxy substitution, which is relevant when designing analogues of this compound.

  • The presence of the difluoromethoxy group facilitates potential hydrogen bonding interactions, which may be relevant for receptor binding in pharmacological applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[4-(difluoromethoxy)phenyl]propan-2-amine to improve yield and purity?

  • Methodological Answer :

  • Synthetic Route : Use nucleophilic substitution or Friedel-Crafts alkylation to introduce the difluoromethoxy group onto the phenyl ring. For amine functionalization, employ reductive amination or Grignard reactions with propan-2-amine precursors.
  • Purification : Acid-base extraction (e.g., HCl salt formation) followed by recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate) can isolate the compound. Monitor purity via TLC and HPLC .
  • Yield Optimization : Adjust reaction stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and catalyst systems (e.g., Pd/C for reductions).

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/19^{19}F NMR to verify the difluoromethoxy group (-OCF2_2H) and propan-2-amine backbone. Compare experimental spectra with computational predictions (DFT) for resonance assignments .
  • Purity Assessment : HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm. Validate using mass spectrometry (ESI-MS) for molecular ion peaks .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Protocols : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for decomposition products (e.g., hydrolysis of the difluoromethoxy group).
  • Storage Recommendations : Store in airtight containers at –20°C with desiccants. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives in modulating biological targets?

  • Methodological Answer :

  • Analog Synthesis : Replace the difluoromethoxy group with other substituents (e.g., -OCH3_3, -CF3_3) or modify the propan-2-amine chain. Use parallel synthesis for high-throughput screening .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin transporters, NMDA receptors) via radioligand binding assays or functional cAMP assays. Corrogate activity with logP and pKa values .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Rodent Models : Administer the compound intravenously/orally to Sprague-Dawley rats. Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis of bioavailability (F%F\%), half-life (t1/2t_{1/2}), and clearance (CL).
  • Tissue Distribution : Use autoradiography or whole-body imaging to assess brain permeability, leveraging the compound’s lipophilic nature .

Q. How should researchers address contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Data Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 2-(3,4-difluorophenyl)propan-2-amine) to identify substituent-specific trends .

Data Analysis and Experimental Design

Q. What computational tools can predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Software : Use ChemAxon or ACD/Labs to calculate logP, pKa, and solubility. Perform molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability.
  • Quantum Chemistry : Gaussian09 for optimizing geometry and calculating electrostatic potential maps .

Q. How can researchers design dose-response studies to minimize variability in pharmacological assays?

  • Methodological Answer :

  • Dose Range : Use 10-fold serial dilutions (1 nM–100 µM) with triplicate measurements. Include positive/negative controls (e.g., sertraline for serotonin transporter inhibition).
  • Statistical Models : Apply nonlinear regression (GraphPad Prism) to calculate EC50_{50}/IC50_{50}. Account for batch effects via ANOVA .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity AssessmentHPLC (C18, 254 nm)
logP DeterminationShake-flask method (octanol/water)
In Vivo BioavailabilityLC-MS/MS (rat plasma)
Receptor Binding AffinityRadioligand displacement assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(Difluoromethoxy)phenyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(Difluoromethoxy)phenyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.